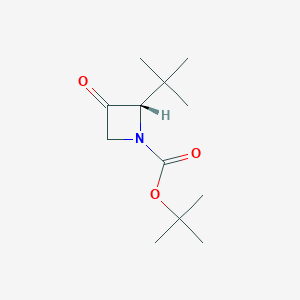
Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetic Resolution and Enantioselective Synthesis
The chemical compound tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate has been implicated in various scientific research studies focusing on kinetic resolution and enantioselective synthesis. For example, it has been used in the kinetic resolution of racemic carboxylic acids through L-histidine-derived sulfonamide-induced enantioselective esterification reactions, achieving high asymmetric induction. This process is significant for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science (Ishihara et al., 2008).
Asymmetric Synthesis of Amines
The compound also finds application in the synthesis of amines. N-tert-Butanesulfinyl imines, for example, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. These imines, prepared from tert-butanesulfinamide, activate for the addition of various nucleophiles, facilitating the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols (Ellman et al., 2002).
Metabolic Engineering for Biofuel Production
In another innovative application, the principles of metabolic engineering have been applied to cyanobacteria for the production of 1-butanol from carbon dioxide. This approach transfers a modified CoA-dependent 1-butanol production pathway into cyanobacteria, demonstrating the potential of using microbial systems for the sustainable production of biofuels and chemicals directly from CO2, showcasing an environmentally friendly alternative to traditional chemical synthesis (Lan & Liao, 2011).
Catalysis and Organic Synthesis
Furthermore, this compound plays a role in catalysis and organic synthesis. For instance, its use in the mild and nonreversible tert-butylation of alcohols and phenols underpins novel synthetic methodologies that allow for the efficient functionalization of molecules with sensitive groups, thus expanding the toolbox available for organic synthesis and material science (Fandrick et al., 2021).
Safety and Hazards
Tert-butyl compounds can be hazardous. They are flammable and can cause serious eye irritation . Inhalation can be harmful and may cause respiratory irritation, drowsiness, or dizziness . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment .
Properties
IUPAC Name |
tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)9-8(14)7-13(9)10(15)16-12(4,5)6/h9H,7H2,1-6H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXATWATUNFFAS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)
![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)


![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)


![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)
